molecular formula C₁₈H₃₃N₃O₆S B1139810 1-Biotinylamino-3,6,9-trioxaundecane-11-ol CAS No. 1322625-82-0

1-Biotinylamino-3,6,9-trioxaundecane-11-ol

Cat. No. B1139810
CAS RN: 1322625-82-0
M. Wt: 419.54
InChI Key:
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Description

The compound "1-Biotinylamino-3,6,9-trioxaundecane-11-ol" is of interest due to its biotinylated structure, which incorporates a hydrophilic linker, potentially enhancing water solubility and biocompatibility for various applications, excluding drug use and dosage information.

Synthesis Analysis

A novel method for synthesizing a biotinylating reagent that includes a hydrophilic 3,6,9-trioxaundecanedioic acid linker to improve water solubility was described by Bartos et al. (2009). The synthesis involved creating a monoesterified derivative of 3,6,9-trioxaundecanedioic acid, followed by linking it to the carboxylic group of biotin using Fmoc-protected ethylenediamine (Bartos, Hudecz, & Uray, 2009).

Molecular Structure Analysis

The molecular structure of related biotinylated oligo-α-(1 → 3)-d-glucosides was synthesized and analyzed, showing that attaching synthetic oligosaccharides equipped with a hydrophilic spacer via the streptavidin-biotin pair allows better spatial presentation (Komarova et al., 2018).

Chemical Reactions and Properties

Biotin derivatives, including those with 3,6,9-trioxaundecane linkers, can undergo various chemical reactions, leveraging the biotin-streptavidin interaction for biological applications. Plażuk et al. (2011) used biotin for Friedel-Crafts acylation, demonstrating the chemical versatility of biotinylated compounds (Plażuk, Zakrzewski, & Salmain, 2011).

Physical Properties Analysis

The synthesis and characterization of sodium bis[2-(3′,6′,9′-trioxadecyl)-1,2-dicarba-closo-dodecaborane-1-carboxylato]triphenylstannate highlighted the significance of structural features in determining the physical properties, such as solubility and thermal stability, of biotinylated compounds (Bregadze et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of biotinylated compounds, can be influenced by the molecular structure, as shown in studies on biotinylated oligonucleotides and their hybridization efficiency. The position of the biotin label within these molecules affects their binding affinity and detection sensitivity in biochemical assays (Cook, Vuocolo, & Brakel, 1988).

Scientific Research Applications

Plant Biostimulation

Research indicates that biostimulants, including those derived from amino acids and peptides, significantly influence plant growth and nutrient metabolism. These compounds enhance nutrient uptake, root hair length, and density, and positively affect the gene expression of enzymes in primary and secondary plant metabolism, suggesting a broader application in sustainable agriculture (Nardi, Pizzeghello, Schiavon, & Ertani, 2016).

Aquaculture Nutrition

In aquaculture, biotin (a biostimulant) has sparked scientific interest due to its crucial role in gene expression, cell cycle, and reproduction in mammals. Though information is more limited in aquatic nutrition, it's recognized as essential for growth, development, and health, highlighting the need for comprehensive biotin nutrition studies across various stages of farmed fish life (Yossa, Sarker, Mock, Lall, & Vandenberg, 2015).

Biomedical Applications

Biotin's role extends into biomedical applications, where it serves as a cofactor for essential enzyme systems, influencing cell proliferation, immune function, and fetal development. The exploration into biotin's impact on gene expression reveals potential therapeutic avenues in treating metabolic and developmental disorders (Rodriguez‐Melendez & Zempleni, 2003).

Bioactive Peptides

Peptides derived from biotinylated compounds have shown significant bioactivity, influencing a myriad of biological processes. These peptides, often generated through hydrolytic reactions, have applications in health care for their antimicrobial, gastrointestinal, hormonal, and nutritional effects, pointing to their potential in creating more sophisticated biopharmaceuticals (Clare & Swaisgood, 2000).

Drug Delivery Systems

The development of chitosan nanoparticles, a derivative from chitin, for drug delivery showcases the versatility of biotinylated compounds in enhancing biomedical technologies. These nanoparticles offer a promising approach to targeted therapy, capitalizing on their biocompatibility, controlled release capabilities, and the potential for specific tissue targeting through surface modifications (Rostami, 2020).

properties

IUPAC Name

N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14?,15-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIIDTTUJDVFCP-CKDBGZEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Biotinylamino-3,6,9-trioxaundecane-11-ol

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